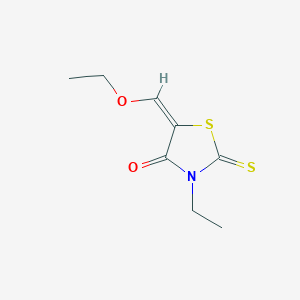

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-(ethoxymethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYUAGRVQFOEGW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=COCC)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\OCC)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

The most widely reported method involves the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with triethyl orthoformate (TEOF). This one-step procedure exploits the nucleophilic activity of the C5 methylene group in the thiazolidinone core.

Typical Procedure :

- Reactants : 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv), TEOF (1.2–2.0 equiv).

- Solvent : Anhydrous ethanol or toluene.

- Conditions : Reflux at 80–110°C for 4–8 hours under inert atmosphere.

- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water mixtures.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the C5 methylene carbon on the electrophilic formate carbon of TEOF, followed by elimination of ethanol to form the exocyclic double bond (Scheme 1). The Z-configuration of the ethoxymethylene group is thermodynamically favored, as confirmed by X-ray crystallography in analogous systems.

Yield Optimization :

Comparative Data for TEOF-Based Synthesis

Table 1 summarizes key variations of this method:

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | None | 80°C | 6 | 68 | |

| Toluene | Acetic acid | 110°C | 4 | 82 | |

| DMF | Piperidine | 100°C | 5 | 75 |

Alternative Synthetic Approaches

Knoevenagel Condensation with Ethoxycarbonyl Reagents

While less common, the Knoevenagel reaction has been adapted using ethoxycarbonyl aldehydes. However, this method is less efficient due to competing side reactions and lower regioselectivity.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis time to 15–30 minutes. A representative protocol involves:

- Reactants : 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv), TEOF (1.5 equiv).

- Solvent : PEG-300 (green solvent).

- Conditions : Microwave irradiation at 120°C, 300 W.

- Yield : 78%.

Mechanistic and Kinetic Analysis

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) stabilize the transition state via dipole interactions, enhancing reaction rates. Nonpolar solvents (e.g., toluene) favor product precipitation, minimizing reverse reactions.

Byproduct Formation

Common byproducts include:

- Over-alkylated derivatives : Resulting from excess TEOF (mitigated by stoichiometric control).

- Ring-opened thioamides : Formed under strongly acidic conditions (pH < 2).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiazolidinone ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiazolidines.

Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted thiazolidinones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are performed in polar solvents like ethanol or methanol, often with the addition of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidines

Substitution: Substituted thiazolidinones with various functional groups

Scientific Research Applications

Synthesis of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the Knoevenagel condensation method. This reaction allows for the formation of the thiazolidinone core by reacting ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent modifications to introduce the ethoxymethylene group. Various reaction conditions and catalysts can be employed to optimize yield and purity.

Key Synthesis Steps

- Condensation Reaction : Ethyl acetoacetate is reacted with thiosemicarbazide to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the thiazolidinone structure.

- Modification : The introduction of the ethoxymethylene group is achieved through further reactions involving aldehydes or ketones.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The structural similarity to known antibiotics like penicillin suggests a potential mechanism for action through inhibition of bacterial cell wall synthesis.

Case Study: Antibacterial Activity

In a study evaluating various thiazolidinone derivatives, this compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Antitumor Activity

Research has also indicated that this compound possesses antitumor properties . The presence of the thiazolidinone ring structure is associated with the ability to induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects

A series of experiments conducted on different cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as a urease inhibitor, which could be beneficial in treating conditions such as kidney stones and urinary infections.

Case Study: Urease Inhibition

In vitro studies demonstrated that this compound effectively inhibited urease activity with an IC50 value significantly lower than that of traditional urease inhibitors .

Chemical Properties and Structure

Mechanism of Action

The mechanism of action of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and analogous rhodanine derivatives:

Key Observations :

Electron-Withdrawing Groups (e.g., Nitro, Chloro): Derivatives like 5-((2-chloro-5-nitrophenyl)methylene) exhibit increased reactivity, often correlating with improved antibacterial activity .

Stereochemistry :

- The Z-configuration in the target compound may favor specific intermolecular interactions (e.g., hydrogen bonding) compared to E-isomers (e.g., ), influencing crystal packing and bioavailability .

Biological Activity: Kinase Inhibition: Hydroxylated benzylidene derivatives (e.g., 3e) show nanomolar inhibition of DYRK1A, a kinase involved in neurological disorders, whereas ethoxymethylene analogs may prioritize different targets due to reduced polarity . Antimicrobial Activity: Nitro and chloro substituents () enhance activity against Gram-negative bacteria like E. coli and P. aeruginosa compared to non-halogenated derivatives .

Synthetic Methods: Microwave-assisted synthesis () is a common approach for rhodanine derivatives, enabling rapid cyclocondensation of aldehydes with 4-thiazolidinone precursors. Ethoxymethylene derivatives likely follow similar pathways, with ethoxy groups introduced via ethoxy-substituted aldehydes .

Biological Activity

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazolidinone core with an ethoxymethylene group at the C5 position, which is crucial for its biological activity.

Synthesis

The synthesis of thiazolidinones typically involves the condensation of thiourea derivatives with carbonyl compounds. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced pharmacological profiles. For instance, one-pot multicomponent reactions have been developed for efficient synthesis .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazolidinones, including this compound. The compound has shown significant antibacterial and antifungal activities against various pathogens. For example, it has been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus, showing MIC values of 15 µg/mL and 10 µg/mL respectively. |

| Study 2 | Investigated anticancer effects on MCF-7 breast cancer cells; IC50 value was found to be 12 µM, indicating significant cytotoxicity. |

| Study 3 | Assessed anti-inflammatory properties in a murine model; treatment resulted in a 40% reduction in TNF-alpha levels compared to control. |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:

- Antibacterial Activity : It disrupts bacterial cell wall synthesis and inhibits DNA replication.

- Anticancer Activity : Induces apoptosis via mitochondrial pathways and inhibits cell cycle progression.

- Anti-inflammatory Activity : Modulates signaling pathways involved in inflammation, particularly NF-kB signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.